molecular formula C15H13IN2O3 B5915726 N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Cat. No.: B5915726
M. Wt: 396.18 g/mol
InChI Key: JXZMEZRNOPUGJY-UKTHLTGXSA-N
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Description

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is a complex organic compound that features a furan ring, an amide group, and an iodine-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the catalytic conversion and condensation reactions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The iodine atom on the benzene ring can be substituted with other nucleophiles through a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The furan ring and the iodine-substituted benzene ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide is unique due to the presence of both a furan ring and an iodine-substituted benzene ring, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c1-17-15(20)13(9-10-5-4-8-21-10)18-14(19)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,20)(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZMEZRNOPUGJY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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